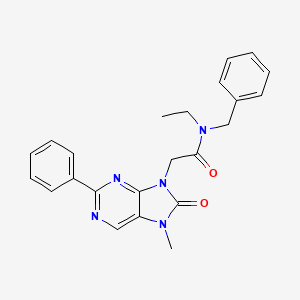

Emapunil

説明

This compound has been used in trials studying the basic science and diagnostic of Baseline, Blocking Receptor Binding, and Neurodegenerative Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMBIEOUVBHEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177220 | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226954-04-7 | |

| Record name | N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226954-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emapunil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emapunil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAPUNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emapunil's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapunil (also known as XBD173 or AC-5216) is a selective, high-affinity ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein that is significantly upregulated in activated glial cells during neuroinflammation. This document provides a comprehensive technical overview of this compound's mechanism of action in mitigating neuroinflammatory processes. This compound's primary mode of action involves the stimulation of neurosteroidogenesis, leading to a cascade of anti-inflammatory and neuroprotective effects. This guide details the molecular interactions, cellular consequences, and downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key processes.

Core Mechanism of Action: TSPO Ligand and Neurosteroidogenesis

This compound exerts its anti-neuroinflammatory effects primarily through its interaction with the translocator protein (TSPO), which is predominantly located on the outer mitochondrial membrane of glial cells, including microglia and astrocytes.[1] Under neuroinflammatory conditions, the expression of TSPO is markedly increased in these cells, making it an attractive therapeutic target.[1]

This compound is a synthetic, orally bioavailable phenylpurine compound that binds to TSPO with high affinity.[2] This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[3] The subsequent increase in neurosteroids, particularly allopregnanolone, is central to this compound's therapeutic effects.[4][5] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors and has been shown to possess anti-inflammatory and neuroprotective properties.[5]

Quantitative Data: Binding Affinity of this compound

| Ligand | Target | Species | Preparation | Parameter | Value | Reference |

| This compound (XBD173) | TSPO | Rat | Whole Brain | Ki | 0.297 nM | [6][7] |

| This compound (XBD173) | TSPO | Rat | Glioma Cells | IC50 | 3.04 nM | [6][7] |

| This compound (XBD173) | TSPO | Human | Glioma Cells | IC50 | 2.73 nM | [6][7] |

Cellular Mechanisms: Modulation of Glial Cell Phenotype

This compound's interaction with TSPO and subsequent neurosteroid production leads to a significant modulation of microglial activation. In the context of neuroinflammation, microglia can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) and the anti-inflammatory/pro-resolving (M2) states.

This compound promotes a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype.[7] This is characterized by a decrease in the production of pro-inflammatory mediators and an increase in the release of anti-inflammatory cytokines and factors that promote tissue repair.

Quantitative Data: In Vivo Effects of this compound on Pro-inflammatory Cytokines

In a proteolipid-protein (PLP)-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, treatment with this compound (10mg/kg) led to a significant decrease in the serum levels of several pro-inflammatory cytokines.[4][8]

| Cytokine | Treatment Group | Fold Change vs. EAE Control | p-value | Reference |

| Interleukin-17A (IL-17A) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |

| Interleukin-6 (IL-6) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |

| Tumor Necrosis Factor-alpha (TNF-α) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |

Downstream Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. A significant aspect of this is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that TSPO ligands, including this compound, can inhibit the activation of the NLRP3 inflammasome.[6][9] This inhibition is thought to be mediated, at least in part, by a reduction in reactive oxygen species (ROS) production.[6] By suppressing NLRP3 inflammasome activation, this compound effectively dampens a critical amplification loop in the neuroinflammatory cascade. Specifically, this compound has been shown to inhibit inflammasome-mediated caspase-1 activation.[9]

References

- 1. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 7. scienceopen.com [scienceopen.com]

- 8. The translocator protein ligand XBD173 improves clinical symptoms and neuropathological markers in the SJL/J mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Emapunil in Neurosteroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapunil, also known as XBD173 and AC-5216, is a novel, non-benzodiazepine anxiolytic agent that has garnered significant interest for its unique mechanism of action centered on the modulation of neurosteroidogenesis. Unlike traditional anxiolytics that directly target neurotransmitter receptors, this compound acts as a potent and selective ligand for the 18 kDa translocator protein (TSPO), a key regulator of neurosteroid synthesis. This technical guide provides an in-depth overview of the role of this compound in neurosteroidogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action: this compound and the Translocator Protein (TSPO)

The primary molecular target of this compound is the translocator protein (TSPO), an integral protein of the outer mitochondrial membrane. TSPO plays a critical role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of all steroid hormones, including neurosteroids in the brain.

By binding to TSPO, this compound facilitates this cholesterol transport, thereby stimulating the production of pregnenolone, the precursor to all other neurosteroids. In the brain, pregnenolone is further metabolized to a variety of neuroactive steroids, most notably allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABA-A receptor function, allopregnanolone produces anxiolytic, anticonvulsant, and sedative effects.

Quantitative Data: Binding Affinity and Potency of this compound

The affinity of this compound for TSPO has been characterized in various preclinical models. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.

| Species/Cell Line | Parameter | Value (nM) | Reference |

| Rat whole brain | Ki | 0.297 | |

| Rat glioma cells | IC50 | 3.04 | |

| Human glioma cells | IC50 | 2.73 |

Signaling Pathway of this compound-Mediated Neurosteroidogenesis

The following diagram illustrates the signaling cascade initiated by this compound, leading to the potentiation of GABAergic neurotransmission.

Caption: this compound's mechanism of action in neurosteroidogenesis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound and neurosteroidogenesis.

TSPO Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the translocator protein.

Workflow Diagram:

Caption: Workflow for a TSPO radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Whole brains from rodents or cultured cells (e.g., C6 glioma, HEK293 expressing human TSPO) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled TSPO ligand (e.g., [3H]PK 11195) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK 11195).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Quantification of Neurosteroids by ELISA

This protocol is used to measure the levels of neurosteroids, such as allopregnanolone, in biological samples following treatment with this compound.

Workflow Diagram:

Caption: Workflow for neurosteroid quantification by ELISA.

Detailed Methodology:

-

Sample Preparation: Brain tissue is homogenized, or plasma/cell culture supernatant is collected.

-

Steroid Extraction: Neurosteroids are extracted from the aqueous sample using an organic solvent (e.g., diethyl ether or solid-phase extraction). The organic phase is then evaporated to dryness and the residue is reconstituted in assay buffer.

-

ELISA Procedure:

-

A microtiter plate is coated with an antibody specific for the neurosteroid of interest (e.g., anti-allopregnanolone).

-

The extracted samples and a series of known standards are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated neurosteroid.

-

The plate is incubated to allow for competitive binding between the neurosteroid in the sample/standard and the enzyme-conjugated neurosteroid for the antibody binding sites.

-

The plate is washed to remove unbound components.

-

A substrate for the enzyme is added, and the resulting color development is proportional to the amount of enzyme-conjugated neurosteroid bound to the antibody. The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the neurosteroid in the samples is then determined by interpolating their absorbance values on the standard curve.

Preclinical and Clinical Evidence

Preclinical studies in rodent models of anxiety have demonstrated that this compound exhibits potent anxiolytic-like effects at doses that do not cause sedation or motor impairment, side effects commonly associated with benzodiazepines. These anxiolytic effects are blocked by the TSPO antagonist PK 11195, confirming the role of TSPO in mediating the drug's action.

A clinical trial (NCT00108836) was initiated to evaluate the efficacy and safety of this compound in patients with generalized anxiety disorder. While detailed results with neurosteroid measurements are not publicly available, the progression of this compound to clinical trials underscores the therapeutic potential of targeting neurosteroidogenesis for the treatment of anxiety disorders.

Conclusion

This compound represents a promising therapeutic agent that leverages the endogenous neurosteroidogenic pathway to achieve its anxiolytic effects. By selectively targeting TSPO, this compound stimulates the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors. This indirect mechanism of action offers the potential for a favorable side effect profile compared to direct GABA-A receptor agonists. The quantitative data on its high binding affinity and the established experimental protocols for its study provide a solid foundation for further research and development in the field of neurosteroid-based therapeutics. Future investigations should focus on elucidating the precise dose-dependent effects of this compound on brain allopregnanolone levels and further exploring its therapeutic efficacy in a range of neurological and psychiatric disorders.

Emapunil (AC-5216): A Selective TSPO Ligand for Neurological and Psychiatric Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emapunil (AC-5216), also known as XBD173, is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a promising therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualization of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology and related disciplines.

Introduction

The Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an outer mitochondrial membrane protein highly expressed in steroid-synthesizing tissues and activated glial cells in the central nervous system. Its upregulation in response to neuroinflammation has made it a key biomarker and therapeutic target for neurodegenerative diseases and psychiatric conditions. This compound (AC-5216) is a novel, non-benzodiazepine TSPO ligand that has demonstrated significant anxiolytic and neuroprotective effects in preclinical studies without the adverse effects associated with benzodiazepines.

Mechanism of Action

This compound exerts its effects primarily through the modulation of neurosteroidogenesis and by influencing microglial activity. Upon binding to TSPO on the outer mitochondrial membrane, this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor. The enhancement of GABAergic neurotransmission is believed to be a primary contributor to this compound's anxiolytic properties.[1]

Furthermore, this compound has been shown to modulate microglial activation, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype.[2] This immunomodulatory effect is crucial for its neuroprotective potential in conditions characterized by neuroinflammation.

Quantitative Data

The following tables summarize the key quantitative data for this compound (AC-5216) from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound (AC-5216)

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki | Rat | Whole Brain | 0.297 nM | [3] |

| IC50 | Human | Glial Cells | 2.73 nM | [3] |

| IC50 | Rat | Glial Cells | 3.04 nM | [3] |

Table 2: Pharmacokinetic Properties of this compound (XBD173)

| Parameter | Species | Route of Administration | Value | Reference |

| Brain Occupancy | Human | Oral (90 mg) | ~80% in high-affinity binders | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of TSPO ligands like this compound.

Radioligand Binding Assay for TSPO

This protocol is used to determine the binding affinity (Ki) of a test compound for TSPO.

Materials:

-

[³H]-PK11195 (radioligand)

-

Test compound (e.g., this compound)

-

Membrane preparation from TSPO-expressing cells or brain tissue

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled PK11195 (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, [³H]-PK11195 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled PK11195 (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Animal Models for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][5]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., this compound) or vehicle to the animals at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

This test is based on the innate aversion of rodents to brightly illuminated areas.[6][7]

Apparatus:

-

A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.

Procedure:

-

Acclimatize the animals to the testing room.

-

Administer the test compound or vehicle.

-

Place the animal in the center of the lit compartment.

-

Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in each compartment and the number of transitions between the compartments.

-

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

This is a conflict-based model where a thirsty animal is punished for drinking.[8]

Apparatus:

-

An operant chamber with a drinking spout connected to a shock generator.

Procedure:

-

Water-deprive the animals for a specific period (e.g., 24-48 hours).

-

Administer the test compound or vehicle.

-

Place the animal in the chamber and allow it to drink from the spout.

-

After a set number of licks, deliver a mild electric shock through the spout.

-

Record the number of shocks received over a fixed period.

-

Anxiolytic agents are expected to increase the number of punished licks.

Immunohistochemistry for Microglial Activation

This technique is used to visualize and quantify the activation state of microglia in brain tissue.

Materials:

-

Brain tissue sections (fixed and sliced)

-

Primary antibodies against microglial markers (e.g., Iba1 for general microglia, CD68 for activated microglia)

-

Secondary antibodies conjugated to a fluorescent tag or an enzyme

-

Blocking solution

-

Mounting medium

Procedure:

-

Perfuse the animal and fix the brain tissue.

-

Cryoprotect and section the brain tissue.

-

Permeabilize the tissue sections and block non-specific antibody binding.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the appropriate secondary antibody.

-

Mount the sections on slides with mounting medium.

-

Visualize the staining using a fluorescence or light microscope and quantify the number and morphology of stained cells.

Visualizations

Signaling Pathway of this compound (AC-5216)

Caption: Signaling pathway of this compound (AC-5216) leading to anxiolytic effects.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for evaluating a TSPO ligand like this compound.

Conclusion

This compound (AC-5216) represents a significant advancement in the development of selective TSPO ligands. Its dual mechanism of action, involving the potentiation of neurosteroidogenesis and the modulation of microglial activity, underscores its therapeutic potential for a variety of CNS disorders. The data and protocols presented in this guide are intended to facilitate further research into this compound and other TSPO ligands, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

References

- 1. Microglia markers | Abcam [abcam.com]

- 2. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 8. Vogel conflict test - Wikipedia [en.wikipedia.org]

Emapunil's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emapunil (AC-5216, XBD173) is a non-benzodiazepine anxiolytic compound that exhibits high-affinity binding to the 18 kDa translocator protein (TSPO), an integral component of the outer mitochondrial membrane.[1] This interaction positions this compound as a modulator of mitochondrial function, a role with significant therapeutic implications for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of this compound's effects on core mitochondrial processes, including cellular respiration, ATP synthesis, and the regulation of key signaling pathways. Quantitative data from pertinent studies are summarized, detailed experimental methodologies are provided, and crucial molecular pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction to this compound and the Translocator Protein (TSPO)

This compound is a novel ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1] TSPO is ubiquitously expressed, with notable concentrations in steroid-producing tissues, the brain, and immune cells.[2] Its primary subcellular localization is the outer mitochondrial membrane, where it is strategically positioned to influence a variety of mitochondrial activities.[2]

Historically, TSPO has been implicated in the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[3][4] Furthermore, its close proximity to the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) has suggested a role in the regulation of the mitochondrial permeability transition pore (mPTP), a key mediator of apoptosis.[5] However, the precise functions of TSPO are a subject of ongoing research and debate.[3] this compound, as a specific TSPO ligand, serves as a valuable pharmacological tool to probe these functions and exerts its own distinct effects on mitochondrial bioenergetics.

Quantitative Analysis of this compound's Effects on Mitochondrial Function

The interaction of this compound with TSPO translates into measurable changes in mitochondrial respiratory function and energy production. The following tables summarize key quantitative data from a study investigating the effects of XBD173 (this compound) on mitochondrial bioenergetics.

| Parameter | Treatment | Cell Type | Change | Significance | Reference |

| Binding Affinity (Ki) | This compound | Rat whole brain MBRs | 0.297 nM | High Affinity | [1] |

| Binding Affinity (IC50) | This compound | Rat glioma cells | 3.04 nM | High Affinity | [1] |

| Binding Affinity (IC50) | This compound | Human glioma cells | 2.73 nM | High Affinity | [1] |

Table 1: Binding Affinity of this compound for the Translocator Protein (TSPO)

| Parameter | Treatment | Cell Type | Result | Significance | Reference |

| Basal Respiration | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |

| Maximal Respiration | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |

| ATP Production | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |

| Respiratory Control Ratio | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |

| Basal Respiration | XBD173 | APP cells | No significant change | - | [2] |

| Maximal Respiration | XBD173 | APP cells | No significant change | - | [2] |

| ATP Production | XBD173 | APP cells | No significant change | - | [2] |

| Respiratory Control Ratio | XBD173 | APP cells | No significant change | - | [2] |

Table 2: Effects of XBD173 (this compound) on Mitochondrial Respiration and ATP Production in Control and Amyloid Precursor Protein (APP) Overexpressing Cells

Key Signaling Pathways Modulated by this compound

This compound's engagement with TSPO initiates a cascade of events that influence critical mitochondrial signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: this compound's role in the neurosteroid synthesis pathway.

Caption: Postulated role of this compound in modulating the mPTP.

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound's mitochondrial effects, detailed protocols for key experimental assays are provided below.

Mitochondrial Respiration Analysis (Seahorse XF Mito Stress Test)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial respiration in live cells treated with this compound.

Materials:

-

Seahorse XF Analyzer (e.g., XF24 or XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound (AC-5216/XBD173)

-

Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[6]

Procedure:

-

Cell Seeding: Seed cells at an optimized density in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with substrates and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6]

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the changes in respiratory parameters in this compound-treated cells compared to controls.

Cellular ATP Level Measurement (Luciferase-Based Assay)

This protocol describes the quantification of intracellular ATP levels as an indicator of cellular energy status following this compound treatment.

Materials:

-

Luciferase-based ATP assay kit

-

Luminometer

-

Opaque-walled multi-well plates suitable for luminescence measurements

-

Cultured cells

-

This compound

Procedure:

-

Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with various concentrations of this compound or vehicle for the desired time.

-

Cell Lysis and ATP Release: Add the ATP-releasing reagent from the kit to each well. This reagent lyses the cells and releases intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.

-

Data Analysis: Calculate the intracellular ATP concentration for each treatment condition and compare the results from this compound-treated cells to the vehicle-treated controls.

Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)

This protocol details the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in response to this compound.

Materials:

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye

-

Fluorescence microscope or flow cytometer

-

Cultured cells

-

This compound

-

FCCP or CCCP (as a positive control for depolarization)

Procedure:

-

Cell Treatment: Culture cells and treat with this compound or vehicle control. Include a positive control group treated with an uncoupler like FCCP to induce mitochondrial depolarization.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) in a CO2 incubator at 37°C for 15-30 minutes, protected from light.[7]

-

Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

-

Fluorescence Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the populations of cells with high red fluorescence (healthy mitochondria) and high green fluorescence (depolarized mitochondria).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to controls would indicate mitochondrial depolarization.[8]

Conclusion

This compound exerts a clear influence on mitochondrial function, primarily through its interaction with the outer mitochondrial membrane protein TSPO. The available quantitative data demonstrates its capacity to enhance mitochondrial respiration and ATP production under certain cellular conditions. The primary signaling pathways affected include neurosteroidogenesis, a process with significant implications for neuronal function and mental health, and the modulation of the mitochondrial permeability transition pore, a critical regulator of cell survival. The detailed experimental protocols provided herein offer a standardized framework for further investigation into the nuanced effects of this compound on mitochondrial bioenergetics. A thorough understanding of these mechanisms is paramount for the continued development of this compound and other TSPO ligands as potential therapeutic agents for a spectrum of mitochondrial-related pathologies. Further research is warranted to fully elucidate the context-dependent effects of this compound on mitochondrial function in various cell types and disease models.

References

- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. scribd.com [scribd.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. 2.4. Seahorse Bioanalyzer Mitochondrial Stress Test [bio-protocol.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pharmacological Profile of Emapunil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emapunil (AC-5216, XBD173) is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways are presented to support further research and development.

Introduction

This compound is a non-benzodiazepine anxiolytic agent that exerts its effects through a novel mechanism of action centered on the modulation of neurosteroidogenesis.[1][2] It is a selective agonist for the translocator protein (TSPO), a mitochondrial protein implicated in cholesterol transport and the synthesis of neuroactive steroids such as allopregnanolone.[1][2] Unlike traditional anxiolytics that directly target GABA-A receptors, this compound offers the potential for anxiolysis without the common side effects of sedation and withdrawal symptoms.[2] This guide will explore the core pharmacological characteristics of this compound, providing a technical foundation for researchers in the field.

Mechanism of Action

The primary molecular target of this compound is the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1] As a selective agonist, this compound binds to TSPO and facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane.[1] This is the rate-limiting step in the synthesis of neurosteroids.[1] By enhancing cholesterol transport, this compound stimulates the production of pregnenolone, which is subsequently converted to other neuroactive steroids, including allopregnanolone.[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, and its increased synthesis is believed to mediate the anxiolytic effects of this compound.[1]

Beyond its role in neurosteroidogenesis, this compound has been shown to modulate the unfolded protein response (UPR) pathway, specifically the IRE1α/XBP1 pathway, and to shift microglia from a pro-inflammatory to an anti-inflammatory phenotype.[1][4] These actions may contribute to its observed neuroprotective and anti-inflammatory properties.[1]

Signaling Pathway

The binding of this compound to TSPO initiates a cascade of events leading to the modulation of neuronal activity. The following diagram illustrates this signaling pathway.

Caption: this compound binds to TSPO, enhancing cholesterol transport into the mitochondria and stimulating neurosteroid synthesis, ultimately leading to anxiolytic effects via GABA-A receptor modulation.

Quantitative Pharmacological Data

The binding affinity of this compound for TSPO has been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound for TSPO

| Species | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| Rat | Whole Brain | [3H]PK11195 | Ki | 0.297 | [4][5] |

| Rat | Glioma Cells | [3H]PK11195 | IC50 | 3.04 | [4][5] |

| Human | Glioma Cells | [3H]PK11195 | IC50 | 2.73 | [4][5] |

| Human | Brain Tissue (High-Affinity Binders) | [11C]PBR28 | Ki | 2.4 ± 0.67 | [1] |

| Human | Brain Tissue (Mixed-Affinity Binders) | [11C]PBR28 | Ki | 10.5 ± 0.99 | [1] |

| Human | Brain Tissue (Low-Affinity Binders) | [11C]PBR28 | Ki | 30.3 ± 8.7 | [1] |

Table 2: Selectivity Profile of this compound

| Receptor/Transporter/Ion Channel | Concentration Tested (µM) | Binding Observed | Reference |

| Central Benzodiazepine Receptors | - | Negligible affinity | [1] |

| 90 different receptors, transporters, and ion channels | 1 | No noticeable binding | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay to determine the affinity of this compound for TSPO using [3H]PK11195 as the radioligand.

Materials:

-

Membrane Preparation: Membranes from rat brain tissue or cultured cells (e.g., U87MG human glioma cells) expressing TSPO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]PK11195 (specific activity ~80 Ci/mmol).

-

Non-specific Binding Control: Unlabeled PK11195 (10 µM).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled PK11195 (for non-specific binding) or serially diluted this compound.

-

50 µL of [3H]PK11195 (final concentration ~1-2 nM).

-

100 µL of membrane preparation (20-50 µg of protein).

-

-

Incubation: Incubate the plate at 4°C for 90 minutes.

-

Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound to TSPO using a competitive radioligand binding assay.

Neurosteroid Quantification by ELISA

This protocol outlines the use of a competitive ELISA to measure the concentration of allopregnanolone in cell culture supernatant following treatment with this compound.

Materials:

-

Cell Line: Steroidogenic cell line (e.g., C6 glioma cells).

-

Cell Culture Medium and Supplements.

-

Test Compound: this compound.

-

Allopregnanolone ELISA Kit: Commercially available kit containing allopregnanolone standards, antibody-coated plate, HRP-conjugated allopregnanolone, substrate, and stop solution.

-

Plate Reader.

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cellular debris.

-

ELISA Procedure (following manufacturer's instructions):

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add HRP-conjugated allopregnanolone to each well.

-

Incubate the plate, allowing for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of allopregnanolone in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of allopregnanolone in the samples.

Concluding Remarks

This compound represents a promising pharmacological agent with a distinct mechanism of action centered on the modulation of neurosteroidogenesis via the translocator protein. Its high affinity and selectivity for TSPO, coupled with its demonstrated efficacy in preclinical models of anxiety, highlight its therapeutic potential. The detailed pharmacological data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic applications of this compound and other TSPO ligands. Further research is warranted to fully elucidate the downstream signaling pathways and to translate the preclinical findings into clinical benefits.

References

Emapunil (XBD173): A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapunil, also known as XBD173 and AC-5216, is a non-benzodiazepine anxiolytic compound that has demonstrated significant therapeutic potential in preclinical and early clinical studies. It acts as a selective agonist for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. By targeting TSPO, this compound stimulates the synthesis of endogenous neurosteroids, offering a novel mechanism for the treatment of anxiety and other stress-related disorders without the sedative and dependence-inducing side effects associated with traditional benzodiazepines.[1][2] This technical guide provides a comprehensive overview of this compound's core pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is the potentiation of neurosteroidogenesis through its high-affinity binding to TSPO.[3] TSPO is a key component of a mitochondrial protein complex that facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroids and neurosteroids.[3][4][5]

Upon binding to TSPO, this compound enhances the transport of cholesterol into the mitochondria. This increased substrate availability leads to the elevated production of pregnenolone, the precursor to all other neurosteroids, through the action of the enzyme P450scc.[3] Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD).[3] Subsequently, progesterone is metabolized by 5α-reductase and 3α-hydroxysteroid oxidoreductase to produce allopregnanolone.[3] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby exerting anxiolytic effects.[3]

Beyond its primary role in neurosteroidogenesis, this compound has also been shown to modulate other cellular pathways, including the Unfolded Protein Response (UPR) and the NRF2-antioxidant response pathway, suggesting broader neuroprotective and anti-inflammatory properties.

Data Presentation

Binding Affinity and Potency

| Compound | Target | Species | Assay | IC50 (nM) | Ki (nM) |

| This compound (AC-5216) | TSPO (MBR) | Rat | Whole Brain Homogenate | - | 0.297 |

| This compound (AC-5216) | TSPO (MBR) | Rat | Glioma Cells | 3.04 | - |

| This compound (AC-5216) | TSPO (MBR) | Human | Glioma Cells | 2.73 | - |

Data compiled from multiple sources.

In Vivo Efficacy in Preclinical Models

| Model | Species | Dosing Route | Effective Dose Range | Observed Effect |

| Vogel-Type Conflict Test | Rat | Oral (p.o.) | 0.1 - 3 mg/kg | Increased punished licking (anxiolytic effect)[4] |

| Light/Dark Box Test | Mouse | Oral (p.o.) | 0.003 - 0.01 mg/kg | Increased time spent in the light compartment[4] |

| Social Interaction Test | Mouse | Oral (p.o.) | 0.01 - 0.3 mg/kg | Increased social interaction time[4] |

| Forced Swim Test | Rat | Oral (p.o.) | 3 - 30 mg/kg | Reduced immobility time (antidepressant-like effect)[4] |

| PTSD Model (TDS) | Rat | Intragastric (i.g.) | 0.3 - 1 mg/kg | Suppression of enhanced anxiety and contextual fear[4] |

Data compiled from multiple sources.[4]

Pharmacokinetic Parameters

| Species | Dosing Route | Dose | Cmax | Tmax | T1/2 | Bioavailability (%) |

| Human | Oral | 90 mg | 114 ng/mL | 2.5 h | - | - |

| Rat | - | - | - | - | - | - |

| Mouse | - | - | - | - | - | - |

Experimental Protocols

Vogel-Type Conflict Test in Rats

-

Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.

-

Apparatus: A test chamber with a grid floor and a drinking spout. The spout is connected to a circuit that delivers a mild electric shock.

-

Procedure:

-

Rats are placed individually in the test chamber.

-

After 20 licks from the drinking spout, a mild electric shock is delivered.

-

The number of shocks received during a 5-minute session is recorded.

-

-

Drug Administration: this compound is suspended in a 0.5% tragacanth gum aqueous solution and administered orally (p.o.) one hour before the test session.

-

Endpoint: An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect.

Light/Dark Box Test in Mice

-

Animals: Male ddY mice.

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Procedure:

-

Mice are placed individually in the dark compartment at the start of the test.

-

The animal is allowed to freely explore the apparatus for 10 minutes.

-

The time spent in the light compartment and the number of transitions between compartments are recorded.

-

-

Drug Administration: this compound is suspended in a 0.5% tragacanth gum aqueous solution and administered orally (p.o.) one hour before the test.

-

Endpoint: An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Measurement of Allopregnanolone Levels by ELISA

-

Sample Collection: Brain tissue (e.g., prefrontal cortex, hippocampus) and serum are collected from animals following this compound or vehicle administration.

-

Sample Preparation: Brain tissue is homogenized, and both tissue homogenates and serum samples are processed to extract steroids.

-

ELISA Protocol:

-

A competitive ELISA kit for allopregnanolone is used.

-

Samples and standards are added to wells coated with an allopregnanolone antibody.

-

An enzyme-conjugated allopregnanolone is added, which competes with the allopregnanolone in the sample for binding to the antibody.

-

After incubation and washing, a substrate is added, and the color development is measured using a microplate reader.

-

-

Quantification: The concentration of allopregnanolone in the samples is determined by comparing their absorbance to a standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound's primary mechanism of action via TSPO-mediated neurosteroidogenesis.

Caption: Putative modulation of UPR and NRF2 pathways by this compound.

Caption: General experimental workflow for preclinical evaluation of anxiolytics like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

Emapunil's High-Affinity Binding to the 18 kDa Translocator Protein (TSPO): A Technical Overview

Introduction

Emapunil, also known as AC-5216 or XBD-173, is a selective, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2][3][4] TSPO is a highly conserved transmembrane protein predominantly located on the outer mitochondrial membrane, where it is a key component in various cellular processes.[5][6][7][8] This technical guide provides an in-depth analysis of the binding affinity of this compound to TSPO, details the experimental methodologies used for its quantification, and explores the functional consequences of this interaction, which are of significant interest in the fields of neuroscience and drug development.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for TSPO across different species and cell types, as demonstrated by its low nanomolar and sub-nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values underscore the potency and specificity of this compound as a TSPO ligand.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.297 nM | Rat (Whole Brain) | [1][2][8] |

| IC50 | 2.73 nM | Human (Glioma Cells) | [1] |

| IC50 | 3.04 nM | Rat (Glioma Cells) | [1] |

Experimental Protocols

The determination of this compound's binding affinity for TSPO is primarily achieved through competitive radioligand binding assays. These experiments are fundamental to quantifying the interaction between a ligand and its target protein.

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (TSPO).

1. Preparation of TSPO Source:

-

Tissue Homogenates: Brain tissue (e.g., rat whole brain) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare mitochondrial fractions, which are rich in TSPO.

-

Cell Cultures: Cultured cells expressing TSPO, such as human or rat glioma cell lines, are harvested and membranes are prepared.

2. Assay Components:

-

Radioligand: A well-characterized, high-affinity radiolabeled TSPO ligand, most commonly [3H]PK11195, is used. PK11195 is a known TSPO antagonist.[1]

-

Unlabeled Ligand (Competitor): this compound, at varying concentrations.

-

TSPO Preparation: Mitochondrial or cell membrane preparations.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

3. Incubation:

-

The TSPO preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound are incubated together.

-

The mixture is allowed to reach binding equilibrium.

4. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

6. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor (this compound) concentration.

-

This generates a sigmoidal competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.

Signaling Pathways and Mechanism of Action

This compound acts as a TSPO agonist.[3][8] Its high-affinity binding to TSPO on the outer mitochondrial membrane initiates a cascade of downstream events, primarily centered on the promotion of neurosteroid synthesis and the modulation of neuroinflammation.

1. Neurosteroidogenesis:

-

TSPO's primary recognized function is mediating the transport of cholesterol from the outer to the inner mitochondrial membrane.[2][7][9][10] This is the rate-limiting step in the synthesis of steroids.

-

Upon binding this compound, TSPO's cholesterol transport function is enhanced.

-

Inside the mitochondrion, cholesterol is converted by the enzyme CYP11A1 into pregnenolone, the precursor for all other neurosteroids, including allopregnanolone.

-

Neurosteroids like allopregnanolone are potent positive allosteric modulators of the GABAA receptor, enhancing GABAergic neurotransmission.[2] This mechanism is believed to underlie the anxiolytic and anti-panic effects of this compound, which occur without the sedation or withdrawal symptoms associated with benzodiazepines.[1][3]

2. Anti-Inflammatory and Neuroprotective Effects:

-

TSPO expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation or brain injury, making it a valuable biomarker for these conditions.[5]

-

This compound has been shown to exert neuroprotective and anti-inflammatory effects. It modulates the IRE1α/XBP1 unfolded protein response pathway and promotes a shift in microglia from a pro-inflammatory to an anti-inflammatory phenotype.[2]

-

By binding to TSPO, this compound can also suppress the generation of reactive oxygen species (ROS).[10]

Conclusion

The high-affinity and selective binding of this compound to the TSPO protein, as quantified by rigorous experimental protocols, is the cornerstone of its pharmacological profile. This interaction directly leads to the potentiation of neurosteroidogenesis and the modulation of glial cell activity, resulting in significant anxiolytic and neuroprotective effects. The detailed understanding of this compound's binding characteristics and its subsequent signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for anxiety disorders and other neurological conditions marked by neuroinflammation.

References

- 1. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 226954-04-7 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 9. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

- 10. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Emapunil (XBD173): A Technical Guide to its Impact on Allopregnanolone Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapunil, also known as XBD173 or AC-5216, is a selective, high-affinity ligand for the 18 kDa Translocator Protein (TSPO). By targeting TSPO, primarily located on the outer mitochondrial membrane, this compound facilitates the crucial rate-limiting step in neurosteroidogenesis: the transport of cholesterol into the mitochondria. This action directly stimulates the synthesis of pregnenolone, the metabolic precursor to the neurosteroid allopregnanolone. The subsequent elevation of allopregnanolone levels in the brain enables potent positive allosteric modulation of GABA-A receptors, underpinning the anxiolytic, antidepressant, and neuroprotective effects observed in preclinical and clinical studies. This document provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies related to this compound's impact on allopregnanolone synthesis.

Mechanism of Action: TSPO-Mediated Neurosteroidogenesis

This compound exerts its pharmacological effects by binding to the Translocator Protein (TSPO). TSPO is a key component of a mitochondrial protein complex responsible for translocating cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane.[1][2] Once at the inner membrane, the enzyme Cytochrome P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone.[3] This conversion is the foundational and rate-limiting step for the synthesis of all other neurosteroids.[4]

By acting as a TSPO agonist, this compound enhances the efficiency of this cholesterol transport, leading to a direct increase in pregnenolone production.[5][6] Pregnenolone is then metabolized in a multi-step enzymatic pathway within the brain to produce progesterone, which is subsequently converted to allopregnanolone. The resulting increase in brain allopregnanolone levels enhances GABAergic neurotransmission, producing therapeutic effects without the typical side effects associated with benzodiazepines, such as sedation or withdrawal symptoms.[7]

Signaling Pathway

The signaling cascade initiated by this compound is outlined below.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding this compound's binding affinity to TSPO and its efficacy in stimulating neurosteroid synthesis in various experimental models.

Table 1: Binding Affinity of this compound (XBD173) to Translocator Protein (TSPO)

| Preparation / Cell Line | Species | Ligand Used in Assay | Ki (nM) | IC50 (nM) | Citation |

| Whole Brain Membranes | Rat | [³H]PK11195 | 0.297 | - | [7][8] |

| C6 Glioma Cells | Rat | [³H]PK11195 | - | 3.04 | [8][9] |

| Human Glioma Cells | Human | - | - | 2.73 | [8] |

| BV-2 Microglia Cells | Mouse | [³H]PK11195 | 1.15 (± 0.21) | - | [9] |

Table 2: In Vitro Effects of this compound (XBD173) on Pregnenolone Synthesis

| Cell Line | Treatment Concentration | Duration | Effect on Pregnenolone | Citation |

| SH-SY5Y Neuroblastoma | 20 µM | 2 hours | +27% increase vs. control | [5] |

| Control (Co) Cells | Not Specified | Not Specified | Significantly increased | [4] |

Table 3: In Vivo Administration of this compound (XBD173) in Preclinical Models

| Animal Model | Dose Range | Route of Administration | Observed Outcome | Citation |

| Rat (Vogel conflict test) | 0.1 - 3 mg/kg | Oral (p.o.) | Anti-anxiety effects | [10] |

| Mouse (Light/dark box) | 0.003 - 0.01 mg/kg | Oral (p.o.) | Anti-anxiety effects | [10] |

| Rat (Forced swim test) | 3 - 30 mg/kg | Oral (p.o.) | Antidepressant-like effects | [10] |

| Guinea Pig (Prenatal stress) | 0.3 mg/kg/day | Oral (gavage) | Restored mature myelin levels | [11] |

| Human (Clinical trial) | 90 mg (single dose) | Oral | Max free plasma concentration ~1.0 nM | [12] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the effects of this compound.

Radioligand Binding Affinity Assays

These assays are performed to determine the binding affinity (Ki and IC50 values) of this compound for the TSPO.

-

Objective: To quantify the interaction between this compound and TSPO.

-

Materials:

-

Protocol:

-

Incubate the cell membrane preparation, containing TSPO, with a fixed concentration of the radioligand ([³H]PK11195).

-

In parallel, incubate the membrane preparation and radioligand with increasing concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Pregnenolone Synthesis Assay

This protocol is used to measure the direct effect of this compound on the production of pregnenolone in cell culture.

-

Objective: To quantify the steroidogenic efficacy of this compound.

-

Cell Lines: C6 glioma cells, BV-2 microglia, or SH-SY5Y neuroblastoma cells are commonly used.[5][9]

-

Protocol:

-

Culture cells to a desired confluency in appropriate media.

-

Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 2-24 hours).[5][9]

-

Following incubation, collect the cell culture supernatant.

-

Quantify the concentration of pregnenolone in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

-

Normalize pregnenolone levels to total protein content of the cell lysates from the corresponding wells.

-

Analyze data to determine the dose-dependent effect of this compound on pregnenolone synthesis.

-

Quantification of Allopregnanolone in Brain Tissue

This protocol describes the measurement of allopregnanolone levels in the brain of animal models following this compound administration.

-

Objective: To determine if this compound administration leads to an increase in allopregnanolone in the central nervous system.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography/Mass Spectrometry (GC-MS).[13][14]

-

Protocol:

-

Administer this compound (or vehicle) to animals according to the study design (e.g., oral gavage at a specific mg/kg dose).[10]

-

At a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, frontal cortex).

-

Homogenize the brain tissue in a suitable buffer.

-

Perform a liquid-liquid or solid-phase extraction to isolate steroids from the brain homogenate.[13][14]

-

Derivatize the steroid extracts to enhance ionization efficiency and detection sensitivity for MS analysis.[13]

-

Inject the prepared sample into an LC-MS/MS or GC-MS system.

-

Separate allopregnanolone from other isomers and matrix components using a chromatography column (e.g., C18 column for LC).[13][15]

-

Detect and quantify allopregnanolone using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Calculate the concentration of allopregnanolone in the tissue (e.g., in ng/g of tissue) by comparing against a standard curve generated with known amounts of allopregnanolone and an internal standard.

-

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study investigating this compound.

Conclusion

This compound (XBD173) is a potent and selective TSPO ligand that robustly stimulates the synthesis of allopregnanolone by enhancing the mitochondrial transport of cholesterol, the rate-limiting step in neurosteroidogenesis. Quantitative data from in vitro binding and steroidogenesis assays, corroborated by in vivo animal studies, confirm its mechanism of action and therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of TSPO ligands as a promising class of therapeutics for neurological and psychiatric disorders characterized by deficits in neurosteroid signaling.

References

- 1. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand [mdpi.com]

- 4. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long Residence Time at the Neurosteroidogenic 18 kDa Translocator Protein Characterizes the Anxiolytic Ligand XBD173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. selleckchem.com [selleckchem.com]

- 9. gabarx.com [gabarx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Neurosteroid-based intervention using Ganaxolone and this compound for improving stress-induced myelination deficits and neurobehavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Emapunil in Primary Cell Culture Assays

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Emapunil (also known as XBD173 or AC-5216) in primary cell culture assays. This compound is a selective high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a key protein in the outer mitochondrial membrane.[1][2][3] This document details its mechanism of action and provides step-by-step protocols for neuroprotection, anti-inflammatory, and steroidogenesis assays using primary cells.

Introduction to this compound

This compound is a non-benzodiazepine anxiolytic compound that exerts its effects by binding to the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[2] TSPO is ubiquitously expressed but is found at high levels in steroid-synthesizing tissues and is significantly upregulated in activated microglia and astrocytes at sites of neuroinflammation.[4][5] this compound's engagement with TSPO initiates several downstream effects, making it a valuable tool for studying neuroinflammation, neurodegeneration, and steroidogenesis.

Key Biological Activities:

-

Neuroprotection: this compound has demonstrated protective effects against neurodegeneration in various experimental models.[1]

-

Anti-inflammatory Effects: It modulates microglial activation, promoting a shift from a pro-inflammatory to an anti-inflammatory and reparative phenotype.[3][6]

-

Steroidogenesis: By facilitating cholesterol transport into the mitochondria, the rate-limiting step in steroid synthesis, this compound enhances the production of neuroactive steroids such as allopregnanolone.[1][7] This contributes to its anxiolytic and neuroprotective properties through the modulation of GABAergic neurotransmission.[1][2]

Mechanism of Action

This compound's primary molecular target is TSPO. The binding of this compound to TSPO on the outer mitochondrial membrane is believed to facilitate the translocation of cholesterol from the cytosol into the inner mitochondrial membrane. Here, cholesterol is converted by the enzyme CYP11A1 to pregnenolone, the precursor for all other steroid hormones, including neurosteroids like allopregnanolone.[7] Additionally, this compound has been shown to modulate the unfolded protein response (UPR) pathway, which is critical for cell survival under stress conditions.[1][3]

Caption: this compound binds to mitochondrial TSPO, enhancing cholesterol transport and neurosteroid synthesis.

Quantitative Data Summary

This compound exhibits high affinity for TSPO across multiple species. The following tables summarize key quantitative metrics for this compound and expected outcomes in primary cell assays.

Table 1: Binding Affinity of this compound (XBD173) to TSPO

| Species/Cell Type | Assay Type | Value | Reference |

|---|---|---|---|

| Rat (whole brain) | Ki | 0.297 nM | [1][3] |

| Rat (glioma cells) | IC50 | 3.04 nM | [1][8] |

| Human (glioma cells) | IC50 | 2.73 nM |[1][8] |

Table 2: Representative Data from this compound Primary Cell Assays

| Assay Type | Primary Cell Type | Treatment/Stimulus | This compound Conc. | Measured Outcome | Expected Result |

|---|---|---|---|---|---|

| Neuroprotection | Cortical Neurons | Rotenone (10 µM) | 5 µM | Cell Viability (%) | ↑ 45-55% increase vs. Rotenone alone |

| Anti-inflammation | Microglia | LPS (100 ng/mL) | 1 µM | TNF-α release (pg/mL) | ↓ 40-60% reduction vs. LPS alone |

| Anti-inflammation | Microglia | LPS (100 ng/mL) | 1 µM | IL-6 release (pg/mL) | ↓ 35-50% reduction vs. LPS alone |

| Steroidogenesis | Leydig Cells | Basal | 10 µM | Testosterone (ng/mL) | ↑ 1.5-2.5 fold increase vs. control |

Note: Data in Table 2 are representative examples based on published literature on TSPO ligands and are intended for illustrative purposes.[6][7][9]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for experimental consistency.

-